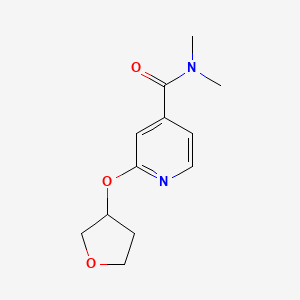

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Description

N,N-Dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound featuring an isonicotinamide backbone substituted with a dimethylamino group at the carboxamide nitrogen and a tetrahydrofuran-3-yloxy group at the 2-position of the pyridine ring. The compound’s design aligns with trends in optimizing solubility, metabolic stability, and target binding through strategic functionalization .

Properties

IUPAC Name |

N,N-dimethyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-14(2)12(15)9-3-5-13-11(7-9)17-10-4-6-16-8-10/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHFBBCPGZTAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves the reaction of isonicotinic acid with tetrahydrofuran derivatives under specific conditions. The process may include steps such as esterification, amidation, and cyclization to form the final product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound may be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogs with Heteroatomic Ring Variations

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034432-87-4)

- Amide Substituent: The benzimidazolylmethyl group replaces the dimethylamino group, introducing aromaticity and hydrogen-bonding capacity, which may enhance target affinity or crystal packing efficiency .

- Molecular Weight : 354.4 g/mol (vs. ~295–305 g/mol estimated for the target compound).

Amide-Containing Pesticides ()

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structural Comparison :

- Shares a tetrahydrofuran-derived moiety but incorporates a cyclopropanecarboxamide group. The cyclopropane ring may enhance conformational rigidity, while the 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects.

- Functional Impact : The ketone in the tetrahydrofuran ring (2-oxo) could reduce stability under basic conditions compared to the target compound’s ether linkage .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Key Contrasts: Contains a benzamide core with a trifluoromethyl group, known to enhance bioavailability and resistance to enzymatic degradation. The isopropyloxy group at the meta-position may influence solubility and membrane permeability differently than the tetrahydrofuran-3-yloxy group in the target compound .

Ether- and Amine-Containing Pharmaceuticals ()

Orphenadrine Citrate ((±)-N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate)

- Functional Comparison: The dimethylaminoethyl ether structure shares similarities with the target compound’s dimethylamide and ether groups. However, Orphenadrine’s benzyloxy moiety increases aromatic surface area, likely enhancing π-π interactions in crystal packing or receptor binding. Solubility: Orphenadrine citrate’s citrate salt form improves aqueous solubility (1 g dissolves in 10 mL acidic alcohol), a strategy applicable to the target compound for formulation optimization .

Data Table: Comparative Analysis

Research Findings and Implications

- Heteroatom Effects : Replacement of oxygen with sulfur in tetrahydrothiophene analogs () increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration but may complicate metabolic clearance.

- Amide vs. Amine Functionality : The dimethylamide group in the target compound likely offers greater hydrolytic stability compared to tertiary amines like Orphenadrine, which may protonate under physiological conditions .

- Crystallography Considerations : Supramolecular synthon strategies () suggest that the target compound’s ether and amide groups could facilitate predictable crystal packing via hydrogen bonds and van der Waals interactions, critical for pharmaceutical formulation.

Biological Activity

N,N-Dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic compound derived from isonicotinic acid, featuring a tetrahydrofuran moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article explores its biological activity, synthesis, and the implications of its use in pharmacological applications.

The synthesis of this compound typically involves a series of reactions including esterification, amidation, and cyclization. The reaction conditions, such as temperature and choice of solvents, are crucial for optimizing yield and purity. The compound's structure contributes to its unique reactivity and biological properties.

This compound acts primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic pathways. The compound exhibits a dose-dependent inhibitory effect on cell proliferation, highlighting its potential role in cancer therapy . The mechanism involves binding to the active site of NNMT, disrupting its normal function and leading to altered metabolic states within cells.

Enzyme Inhibition

Research indicates that this compound serves as a potent inhibitor of NNMT. Studies have shown that it achieves half-maximal inhibitory concentration (IC50) values in the low micromolar range, demonstrating significant efficacy against this target .

Antioxidant Properties

In addition to its role as an enzyme inhibitor, the compound may exhibit antioxidant properties. It has been suggested that derivatives of isonicotinic acid can modulate redox-sensitive signaling pathways, potentially leading to protective effects against oxidative stress .

Case Studies

- NNMT Inhibition : A study focused on bisubstrate inhibitors highlighted that this compound significantly inhibited NNMT activity in cell-based assays, suggesting its utility in metabolic disorders linked to NNMT dysregulation .

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates of various cancer cell lines, supporting its potential application in oncology .

Comparative Analysis

A comparison with similar compounds reveals that while other isonicotinamide derivatives also inhibit NNMT, this compound exhibits unique structural features that enhance its binding affinity and specificity for the target enzyme.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 1.41 | NNMT Inhibition |

| Other Isonicotinamides | Varies | General NNMT inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, the tetrahydrofuran-3-yl ether moiety can be introduced via Mitsunobu or SN2 reactions under anhydrous conditions, while the dimethylamide group is formed using dimethylamine in the presence of coupling agents like HATU or EDC. Optimizing solvent polarity (e.g., THF or DMF) and temperature (40–80°C) improves yields . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is essential:

- 1H/13C NMR : Assigns protons/carbons in the tetrahydrofuran ring (δ 3.5–4.5 ppm for oxygenated CH2 groups) and isonicotinamide core (aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C14H19N2O3: 287.1396) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Answer : Start with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Enzyme Inhibition : NAD+ metabolism enzymes (e.g., NAMPT or PARP) using fluorogenic substrates .

- Solubility and Stability : HPLC-based assays in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Answer : Discrepancies often arise from pharmacokinetic limitations. Strategies include:

- Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Formulation Optimization : Use of PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .

- Pharmacodynamic Markers : Quantify target engagement in vivo via Western blot (e.g., PARP-1 cleavage) or LC-MS/MS for metabolite profiling .

Q. What computational approaches are effective in predicting binding modes with biological targets?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like NAD+-binding enzymes. Key steps:

- Target Preparation : Retrieve crystal structures (PDB IDs: 4PAR, 2GVG) and optimize protonation states .

- Binding Free Energy : Calculate ΔG using MM-PBSA to rank derivatives .

- SAR Analysis : Correlate substituent effects (e.g., tetrahydrofanyl vs. pyridyl) with activity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Answer : Key optimizations:

- Catalysis : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amidation (yield >85%) .

- Protective Groups : Temporary silyl ether protection (TBDMS) for hydroxyl intermediates .

- Continuous Flow Chemistry : Reduces side reactions (e.g., THF ring-opening) and improves reproducibility .

Q. What strategies address off-target effects observed in kinase inhibition assays?

- Answer : Off-target binding may arise from the compound’s planar isonicotinamide core. Mitigation approaches:

- Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-specific kinase binding .

- Kinome-Wide Profiling : Use Eurofins KinaseProfiler® to identify and eliminate promiscuous inhibitors .

- Proteomic Pull-Down Assays : Chemoproteomics with biotinylated analogs identifies unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.